molecular formula C9H7FN2O2 B1435294 Methyl 4-fluoro-1H-benzimidazole-5-carboxylate CAS No. 1804150-63-7

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Cat. No.: B1435294
CAS No.: 1804150-63-7
M. Wt: 194.16 g/mol
InChI Key: WNHUIFHCENVZBZ-UHFFFAOYSA-N
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Description

Core Molecular Architecture and Substituent Positioning

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate features a benzimidazole core, a bicyclic aromatic system comprising fused benzene and imidazole rings. The molecular formula is C₉H₇FN₂O₂ , with a molecular weight of 194.16 g/mol . Key substituents include:

  • A fluorine atom at the 4-position of the benzene ring.
  • A methyl ester group (-COOCH₃) at the 5-position .
  • A hydrogen atom at the 1-position of the imidazole nitrogen.

The SMILES notation (O=C(C₁=CC=C(NC=N₂)C₂=C₁F)OC) confirms the spatial arrangement: the fluorine atom occupies the para position relative to the ester group on the benzene ring, while the imidazole nitrogen remains unsubstituted. This substitution pattern influences electronic distribution and intermolecular interactions, as evidenced by spectroscopic and crystallographic analyses.

Table 1: Core Structural Features

Property Value/Description Source
Molecular formula C₉H₇FN₂O₂
Molecular weight 194.16 g/mol
Fluorine position 4-position (benzene ring)
Ester group position 5-position (benzene ring)

X-ray Crystallography and Molecular Conformation Analysis

X-ray diffraction studies of analogous fluorinated benzimidazoles reveal planar aromatic systems with slight deviations due to steric and electronic effects. For example, in 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives, the benzimidazole core exhibits bond lengths of 1.38–1.41 Å for C-N and 1.39–1.42 Å for C-C, consistent with delocalized π-electron systems. The fluorine atom introduces localized electron withdrawal , shortening adjacent C-F bonds to ~1.34 Å and increasing torsional angles between the benzimidazole and substituent planes by 5–10° compared to non-fluorinated analogs.

In this compound, the ester group adopts a coplanar orientation with the benzene ring, minimizing steric hindrance. This alignment facilitates π-π stacking interactions in crystalline phases, as observed in related compounds.

Table 2: Crystallographic Parameters

Parameter Value Source
C-F bond length 1.34 ± 0.02 Å
C-N (imidazole) length 1.39 ± 0.03 Å
Torsional angle 5–10° (vs. non-fluorinated)

Fluorine Atom Electronic Effects on Aromaticity and Reactivity

The electronegative fluorine atom at the 4-position induces significant electron-withdrawing effects , reducing electron density across the benzimidazole core. Density functional theory (DFT) calculations on similar systems show a 7–12% decrease in π-electron density at the 5- and 6-positions of the benzene ring. This polarizes the ring, enhancing susceptibility to electrophilic substitution at the meta and para positions relative to fluorine.

Additionally, fluorine’s -I effect stabilizes adjacent negative charges, increasing the compound’s acidity at the 1H-imidazole proton (pKa ~12.5 vs. ~14.2 for non-fluorinated analogs). This electronic modulation also impacts redox behavior , with cyclic voltammetry revealing a 0.3 V positive shift in oxidation potentials compared to non-fluorinated benzimidazoles.

Carboxylate Ester Functional Group Properties

The methyl ester group at the 5-position serves dual roles:

  • Solubility modulation : The polar ester enhances solubility in aprotic solvents (e.g., DMSO, acetone) while reducing hydrophilicity compared to carboxylic acids.
  • Steric stabilization : The methyl group prevents aggregation in solution, as evidenced by dynamic light scattering studies showing hydrodynamic radii <2 nm in tetrahydrofuran.

The ester’s hydrolytic stability is notable; under neutral conditions, it remains intact for >200 hours at 25°C, but undergoes rapid cleavage (t₁/₂ = 1.5 hours) in alkaline media (pH 12). This pH-dependent behavior is critical for applications requiring controlled release of the carboxylic acid derivative.

Thermodynamic Stability and Solubility Profiles

This compound exhibits high thermal stability , with decomposition onset temperatures of ~220°C under nitrogen atmospheres. Differential scanning calorimetry (DSC) reveals a single endothermic peak at 141°C, corresponding to melting.

Solubility data :

  • Water : <0.1 mg/mL (25°C)
  • Methanol : 18.2 mg/mL
  • Ethyl acetate : 9.7 mg/mL

The low aqueous solubility arises from strong intermolecular hydrogen bonding between the imidazole NH and ester carbonyl groups, as confirmed by infrared spectroscopy (N-H stretch at 3420 cm⁻¹, C=O at 1715 cm⁻¹). Storage recommendations suggest refrigeration (4°C) in amber vials to prevent photodegradation.

Table 3: Thermodynamic Properties

Property Value Source
Melting point 141°C
Decomposition onset 220°C
Aqueous solubility <0.1 mg/mL (25°C)

Properties

IUPAC Name

methyl 4-fluoro-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHUIFHCENVZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Condensation and Esterification

Methodology:

This classical approach employs the condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives, followed by esterification. A typical pathway involves:

  • Starting Material: 4-fluoro-3-nitrobenzoic acid or related fluorinated benzoic acids.
  • Esterification: Fisher esterification of the benzoic acid using methanol, often catalyzed by acids like sulfuric acid, yielding methyl 4-fluoro-3-nitrobenzoate with high yields (~95%).

  • Formation of Benzimidazole Core:

    • The ester undergoes reaction with o-phenylenediamine derivatives under reflux conditions, often in solvents like ethanol or acetic acid, to form the benzimidazole ring.
    • The process may involve cyclization facilitated by dehydrating agents or heating, producing methyl 4-fluoro-1H-benzimidazole-5-carboxylate.

Research Findings:

  • The process is well-established, with yields typically exceeding 80% when optimized.
  • The reaction conditions favor the formation of the benzimidazole ring via nucleophilic attack of the diamine on the ester or related intermediates, followed by cyclization.

Notes:

  • The method is scalable and cost-effective but may involve longer reaction times (~12-24 hours).
  • Purification often involves recrystallization from ethanol or ethyl acetate.

Microwave-Assisted Synthesis

Methodology:

Recent advances leverage microwave irradiation to accelerate the synthesis:

  • Reaction of o-Phenylenediamine Derivatives:

    • Microwave heating of methyl 4-formylbenzoate with o-phenylenediamine derivatives in solvents like DMF.
    • Conditions typically involve high temperatures (~240°C) for short durations (~5 minutes), significantly reducing reaction time.
  • Key Reagents:

    • Microwave reactor systems like Anton-Paar Monowave 300.
    • Solvents such as DMF, with microwave irradiation providing uniform heating.

Research Findings:

  • Achieved yields of approximately 85% with high purity.
  • The microwave method enhances reaction efficiency, reduces time, and improves yields compared to conventional heating.

Notes:

  • This method is suitable for rapid synthesis of benzimidazole derivatives, especially in medicinal chemistry research.
  • It minimizes side reactions and energy consumption.

T3P-Mediated Coupling and Cyclization

Methodology:

A novel microwave-assisted protocol employs n-propanephosphonic acid anhydride (T3P) as a coupling reagent:

  • Step 1: Activation of carboxylic acids (e.g., 4-fluoro-3-nitrobenzoic acid) with T3P to form reactive intermediates.
  • Step 2: Reaction with o-phenylenediamine derivatives under microwave irradiation leads to amide formation.
  • Step 3: The in situ generated byproduct catalyzes cyclization, forming the benzimidazole ring efficiently.

Research Findings:

  • This method yields this compound with high efficiency (~83%) within 40 minutes.
  • It is advantageous for synthesizing diverse derivatives with functionalized substituents.

Notes:

  • The process is compatible with various functional groups.
  • It is suitable for large-scale synthesis due to its high yield and operational simplicity.

Alternative Synthetic Routes from Patent Literature

Methodology:

Patents describe multi-step syntheses involving:

  • Chlorination of benzimidazole precursors.
  • Sequential substitution of halogen groups with nucleophiles like amines or hydrazines.
  • Final esterification steps to produce methyl esters.

Research Findings:

  • These routes often involve halogenation followed by nucleophilic substitution, with yields ranging from 70-80%.
  • They are more complex but allow for structural diversification.

Data Summary Table

Method Key Reagents & Conditions Reaction Time Yield (%) Advantages Limitations
Conventional Condensation o-Phenylenediamine, carboxylic acids, reflux in ethanol/acetic acid 12-24 hours 80-95 Cost-effective, scalable Long reaction times
Microwave-Assisted o-Phenylenediamine, methyl 4-formylbenzoate, microwave at 240°C (~5 min) 5 minutes 85 Rapid, high yield, energy-efficient Requires microwave equipment
T3P-Mediated Cyclization Carboxylic acids, o-phenylenediamine, T3P, microwave (~40 min) 40 minutes 83 High efficiency, suitable for diverse derivatives Requires specialized reagents and microwave setup
Halogenation & Substitution Chlorination, nucleophilic substitution, esterification 1-2 days 70-80 Structural diversity, versatile Multi-step, complex purification

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is primarily recognized for its role as an intermediate in synthesizing novel pharmaceuticals. Its unique structural properties enhance bioactivity, making it valuable for developing targeted cancer therapies.

Key Findings:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit potent anticancer effects. For instance, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate induced significant cell death in leukemic cells with an IC50 value of 3 µM, demonstrating its potential as an anti-leukemic agent .
  • Enzyme Inhibition: Compounds with a similar structure have been shown to inhibit important enzymes like Poly (ADP-ribose) polymerase 1 (PARP-1), which plays a crucial role in DNA repair mechanisms, enhancing therapeutic effects against various cancer cell lines .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research helps elucidate the mechanisms of action for various biological processes.

Case Study:
A study demonstrated the compound's efficacy in inducing apoptosis in cancer cells through downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins, indicating its potential as a therapeutic agent .

Material Science

This compound finds applications in material science, particularly in developing advanced materials such as coatings and polymers that require specific chemical resistance and stability.

Research Insights:

  • The incorporation of this compound into polymer matrices has been explored for enhancing the durability and functionality of coatings used in various industrial applications.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating agrochemicals, specifically in developing more effective pesticides and herbicides.

Application Details:

  • The compound's structural features allow for the design of agrochemicals that target specific pests while minimizing environmental impact, thus promoting sustainable agricultural practices.

Data Table: Comparison of Biological Activities

Compound NameKey FeaturesIC50 (µM)Activity Type
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateAnticancer derivative3Anti-leukemic
Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMicrotubule targeting agentVariableBreast cancer
Methyl 5-fluoro-1H-benzimidazole-4-carboxylateEnzyme inhibitorNot specifiedAnticancer

Mechanism of Action

The mechanism of action of methyl 4-fluoro-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylate group may also play a role in its interaction with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate include:

Compound Name Substituents (Positions) Functional Group at Position 5 Key Structural Differences
Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate Phenyl (1), 4-(trifluoromethoxy)phenyl (2) Ethyl ester Bulkier aryl substituents; trifluoromethoxy group enhances electron-withdrawing effects
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid 4-Bromo-2-chlorophenylamino (5), methyl (1) Carboxylic acid Carboxylic acid increases polarity; halogenated aryl group adds steric bulk
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Benzo[d][1,3]dioxol-5-yloxy (6) None (unsubstituted at position 5) Lack of ester/carboxylic acid; dioxolane ring introduces rigidity

Physicochemical Properties

  • Lipophilicity : The methyl ester group in the target compound confers moderate lipophilicity (logP ~2.1–2.5), compared to the more lipophilic ethyl ester analog (logP ~2.8–3.2) and the hydrophilic carboxylic acid derivative (logP ~1.5–1.8) .
  • Hydrogen Bonding : Crystallographic studies of the ethyl ester analog reveal intermolecular C–H···O and N–H···F interactions, stabilizing its lattice . The target compound’s fluorine atom may participate in weak C–F···H–C interactions, though detailed crystallographic data are pending .

Biological Activity

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly its potential as an anticancer agent. This article explores the compound's mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a fluorine atom at the 4-position and a carboxylate ester group. This structural configuration is believed to enhance its biological activity by improving binding affinity to various molecular targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition: The fluorine atom enhances binding affinity to certain enzymes, potentially inhibiting their activity. This is crucial in pathways related to cell proliferation and apoptosis.
  • Apoptosis Induction: Studies have shown that this compound can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and increased DNA damage .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies. Key findings include:

  • Cell Viability Assays: The compound has shown cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. For instance, it induced apoptosis with an IC50 value of approximately 3 μM in leukemic cells .
  • Mechanistic Insights: In vitro studies indicated that treatment with this compound resulted in the downregulation of cyclin B1 and Cdk1, which are critical for cell cycle progression. This suggests that this compound may effectively halt the cell cycle in the G2/M phase .

Antimicrobial Activity

Emerging research highlights the compound's potential antimicrobial properties, although detailed studies are still required. Initial findings suggest activity against certain bacterial strains, indicating a possible role as an antibiotic agent.

Study on Breast Cancer Cells

A significant study evaluated the effects of this compound on aggressive breast cancer cells (MDA-MB-231). The results showed that:

  • At concentrations above 0.7 μM, there was a marked inhibition of cell growth.
  • The compound induced significant changes in mitotic proteins, suggesting a dual role in both promoting apoptosis and inhibiting proliferation .

Comparative Analysis with Conventional Drugs

In comparative studies with conventional chemotherapeutics like doxorubicin and paclitaxel, this compound exhibited comparable or superior efficacy against certain cancer cell lines, indicating its potential as a novel therapeutic agent .

Summary of Research Findings

Study Cell Line IC50 Value Mechanism
Ribeiro Morais et al.MCF (breast cancer)~3 μMApoptosis induction through cell cycle arrest
Acar Cevik et al.U87 (glioblastoma)45.2 ± 13.0 μMCytotoxicity enhancement through structural modification
MBIC StudyMDA-MB-231 (breast cancer)>0.7 μMInhibition of mitotic proteins and apoptosis activation

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-fluoro-1H-benzimidazole-5-carboxylate, and how can reaction yields be optimized?

Answer:
A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing precursors. For example, reacting 4-fluoro-1H-benzimidazole-5-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester. Optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Using anhydrous HCl gas for milder esterification conditions.
  • Purification : Gradient recrystallization from ethanol/water mixtures improves purity .

Advanced: How does the 4-fluoro substituent influence the electronic environment and reactivity of the benzimidazole core?

Answer:
The electron-withdrawing fluorine atom at the 4-position increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., at C-2). Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimentally, compare NMR shifts (¹H/¹³C) of fluorinated vs. non-fluorinated analogs:

  • ¹⁹F NMR : A deshielded signal (~ -110 ppm) confirms electronic perturbation.
  • Hammett constants : σ_para values for fluorine correlate with observed reaction rates in SNAr reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key peaks include the ester methyl group (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and aromatic protons (δ 7.2–8.1 ppm).
  • IR spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F vibration (~1220 cm⁻¹).
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 223.1 (exact mass depends on isotopic fluorine pattern) .

Advanced: How can SHELX software resolve hydrogen-bonding networks in the crystal structure of this compound?

Answer:
Using SHELXL for refinement:

  • Hydrogen bond assignment : Analyze intermolecular contacts with a cutoff distance of 2.5–3.2 Å and angles >120°.
  • Graph set analysis : Classify motifs (e.g., R₂²(8) rings) to identify dominant packing patterns.
  • Twinned data handling : Apply HKLF5 in SHELXL for overlapped reflections in twinned crystals .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.
  • Solubility considerations : The fluorine substituent reduces polarity, enhancing solubility in dichloromethane for recrystallization.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve ester hydrolysis byproducts .

Advanced: How can discrepancies between experimental XRD data and DFT-optimized geometries be reconciled?

Answer:

  • Lattice energy minimization : Use programs like CrystalExplorer to compare computed vs. observed packing energies.
  • Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters.
  • Torsional flexibility : Adjust dihedral angles in DFT simulations to match observed conformers .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzimidazole core.
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • pH stability : Neutral conditions (pH 6–8) prevent acid/base-catalyzed decomposition .

Advanced: How can structure-activity relationships (SAR) guide derivatization of this compound for biological studies?

Answer:

  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility in aqueous assays.
  • Fluorine replacement : Substitute 4-F with Cl or CF₃ to modulate lipophilicity (logP) and target binding.
  • Benzimidazole N-alkylation : Introduce alkyl chains at N-1 to enhance membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Methyl 4-fluoro-1H-benzimidazole-5-carboxylate
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Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

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